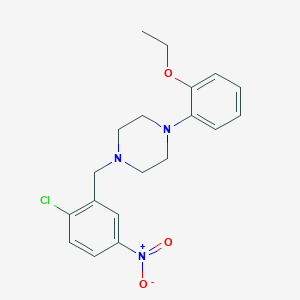![molecular formula C23H18N2O3 B6090648 2,6-dimethoxy-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol](/img/structure/B6090648.png)
2,6-dimethoxy-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dimethoxy-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol, also known as DPPI, is a chemical compound that has been studied for its potential applications in scientific research. DPPI is a phenanthroimidazole derivative that has been found to have a variety of biochemical and physiological effects.
作用机制
The exact mechanism of action of 2,6-dimethoxy-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in cells. Specifically, this compound has been shown to inhibit the activity of the protein kinase CK2, which plays a role in cell proliferation and survival. By inhibiting CK2, this compound may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research and anti-inflammatory therapy, this compound has been found to have a variety of other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This could make this compound useful in the treatment of neurological disorders such as Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of 2,6-dimethoxy-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol for use in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for its target enzymes and signaling pathways, which means that it can be used at relatively low concentrations. Additionally, this compound has been found to be relatively stable and non-toxic, which makes it a safe and reliable compound for use in lab experiments. However, one limitation of this compound is that it can be difficult and expensive to synthesize, which may limit its availability for use in research.
未来方向
There are many potential future directions for research on 2,6-dimethoxy-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol. One area of interest is in the development of new cancer treatments based on this compound. Researchers are currently exploring the use of this compound in combination with other drugs or therapies to increase its effectiveness. Additionally, there is interest in exploring the potential use of this compound in the treatment of other diseases, such as neurological disorders and autoimmune diseases. Finally, researchers are working to develop new methods for synthesizing this compound that are more efficient and cost-effective.
合成方法
2,6-dimethoxy-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol can be synthesized using a variety of methods, but the most common method involves the reaction of 2,6-dimethoxyphenol with 1H-phenanthro[9,10-d]imidazole-2-carbaldehyde in the presence of a base. The resulting product is then purified using various chromatography techniques.
科学研究应用
2,6-dimethoxy-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol has been found to have a variety of potential applications in scientific research. One of the most promising applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer treatments. Additionally, this compound has been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
2,6-dimethoxy-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-27-18-11-13(12-19(28-2)22(18)26)23-24-20-16-9-5-3-7-14(16)15-8-4-6-10-17(15)21(20)25-23/h3-12,26H,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVKZOXWQFAEOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=NC3=C(N2)C4=CC=CC=C4C5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,4-dichlorophenyl)-N'-(5-{[(3-methylbenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B6090569.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-(2,3-dichlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6090575.png)
![2-methyl-1-(1-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)-1-propanol](/img/structure/B6090591.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B6090600.png)
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B6090610.png)

![{4-[(2-thienylacetyl)amino]phenyl}acetic acid](/img/structure/B6090624.png)
![N-(2,4-dichlorophenyl)-N'-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6090632.png)
![N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N'-methyl-N'-[(4-methylphenyl)sulfonyl]benzohydrazide](/img/structure/B6090642.png)
![N-[1-(4-fluorophenyl)ethyl]-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6090656.png)
![4-(4-ethylphenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6090658.png)
![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-(2-pyrazinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B6090664.png)
![ethyl 4-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylamino)benzoate](/img/structure/B6090668.png)
![2-[2-({[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]-4(3H)-quinazolinone](/img/structure/B6090669.png)
